molecular formula C₂₀H₁₇D₆ClN₂O₄ B1159776 (R)-Chlorpheniramine-d6 Maleate Salt

(R)-Chlorpheniramine-d6 Maleate Salt

カタログ番号: B1159776
分子量: 396.9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Chlorpheniramine-d6 Maleate Salt is a deuterated and stereospecific analytical reference standard designed for precise quantification in pharmaceutical and clinical toxicology research. This compound features six deuterium atoms incorporated at the N,N-dimethyl moiety, which provides a distinct mass shift from the non-labeled analyte, making it an ideal internal standard for the accurate quantification of Chlorpheniramine using GC-MS or LC-MS methodologies. The (R)-enantiomer configuration is of particular research interest as it represents the Dexchlorpheniramine form, which is reported to be the stereoisomer with significantly higher affinity for the histamine H1 receptor. Chlorpheniramine itself is a first-generation alkylamine antihistamine that functions as a potent inverse agonist of the histamin H1 receptor, thereby alleviating symptoms of allergic reactions. Its mechanism also involves mild anticholinergic activity and, notably, the inhibition of the serotonin transporter (SERT). The primary application of this deuterated salt is to serve as a critical tool in bioanalytical method development and validation, enabling researchers to account for sample matrix effects and instrumental variability during the analysis of complex biological samples. Its use is essential in pharmacokinetic studies, metabolic stability assays, and forensic toxicology investigations focused on the chiral pharmacodynamics and disposition of Chlorpheniramine. This product is supplied as a certified solution in methanol, optimized for direct use in SNAP-N-SPIKE® and SNAP-N-SHOOT® workflows to ensure convenience and reproducibility. For research use only. Not intended for diagnostic or therapeutic applications.

特性

分子式

C₂₀H₁₇D₆ClN₂O₄

分子量

396.9

同義語

(γR)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate;  2-[p-Chloro-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate;  (-)-Chlorpheniramine-d6 Maleate;  L-Chlorpheniramine-d6 Maleate; 

製品の起源

United States

科学的研究の応用

Pharmacological Research

Mechanism of Action:
(R)-Chlorpheniramine-d6 Maleate Salt primarily functions as an antagonist at the histamine H1 receptor. By inhibiting the action of histamine, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. The presence of deuterium allows for improved tracking of metabolic pathways and interactions in biological systems.

Pharmacokinetics:
Studies involving the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterated form may exhibit altered pharmacokinetic profiles compared to its non-deuterated counterpart, which is crucial for understanding its therapeutic potential and safety profile.

Analytical Chemistry

Reference Material:
this compound serves as a standard reference material in analytical chemistry for method development and validation. Its unique isotopic signature allows for precise quantification in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Impurity Profiling:
In pharmaceutical development, this compound is used to assess the purity of formulations containing chlorpheniramine. It helps in identifying and quantifying impurities that may arise during synthesis or storage.

Clinical Studies

Case Studies:
A notable case study reported hypersensitivity reactions to chlorpheniramine maleate, highlighting the importance of monitoring patient responses to antihistamines. The use of this compound in such studies can help elucidate the mechanisms underlying these reactions by providing a clearer picture of drug metabolism and receptor interaction dynamics .

Toxicology Research

Safety Assessments:
The compound is also utilized in toxicological studies to evaluate the safety profile of chlorpheniramine formulations. Its isotopic labeling allows researchers to trace metabolic pathways and understand potential toxic effects more comprehensively.

Pharmaceutical Development

Formulation Studies:
In the development of new antihistamines or modifications of existing ones, this compound can be employed as a model compound. Its behavior in various formulations can inform formulation scientists about stability, efficacy, and potential side effects.

類似化合物との比較

Key Compounds for Comparison:

Chlorpheniramine Maleate (non-deuterated, racemic mixture)

Dexchlorpheniramine Maleate (S-isomer, non-deuterated)

Chlorpheniramine-d4 Maleate Salt (deuterated at alternate positions)

Chlorpheniramine HCl (hydrochloride salt form)

Data Table: Comparative Properties

Compound Molecular Weight CAS Number Deuterium Atoms Stereochemistry Salt Form Primary Use Stability (vs. Disproportionation)
(R)-Chlorpheniramine-d6 Maleate Salt 396.90 1219806-45-7 6 (N,N-dimethyl) R Maleate Internal standard for LC/MS High
Chlorpheniramine Maleate 390.86 113-92-8 None Racemic (±) Maleate Antihistamine drug High
Dexchlorpheniramine Maleate 390.86 2438-32-6 None S Maleate Active pharmaceutical ingredient High
Chlorpheniramine-d4 Maleate Salt 4 Racemic (±) Maleate Research applications High (inferred)
Chlorpheniramine HCl 337.27 148-65-2 None Racemic (±) HCl Drug formulation Low (14% conversion rate/min )

Critical Analysis

Salt Form Stability

The maleate salt form demonstrates superior physical stability compared to the hydrochloride (HCl) salt. A study monitoring disproportionation kinetics revealed that maleate salts exhibit a conversion rate of 0.01% per minute , whereas HCl salts degrade at 14% per minute under similar conditions . This stability makes maleate the preferred choice for long-term storage and pharmaceutical formulations .

Stereochemical Differences

  • (R)-Isomer : Primarily used as an analytical reference standard due to its enantiomeric purity. Its role in therapeutic applications is less documented, as the S-isomer (dexchlorpheniramine) is the pharmacologically active form .
  • (S)-Isomer (Dexchlorpheniramine) : Recognized as the active enantiomer in clinical settings, with stereoselective metabolism mediated by CYP2D6 . The S-configuration enhances receptor binding affinity, optimizing antihistaminic effects .

Deuterated vs. Non-Deuterated Analogs

  • Deuterated Forms : (R)-Chlorpheniramine-d6 and Chlorpheniramine-d4 are utilized as internal standards in mass spectrometry. Deuterium labeling at the N,N-dimethyl groups (d6 ) reduces metabolic interference, improving quantification accuracy in biological samples . The d4 variant, with fewer deuterium atoms, may serve niche research purposes but lacks the same isotopic distinction .
  • Non-Deuterated Forms: Chlorpheniramine Maleate and Dexchlorpheniramine Maleate are therapeutic agents, with the latter being 2–3 times more potent due to its S-configuration .

Regulatory and Pharmacopeial Status

  • Chlorpheniramine Maleate is listed in the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) as a primary standard .

準備方法

Starting Materials and Reaction Sequence

The chlorpheniramine base is synthesized via a four-step sequence:

  • Formation of Intermediate 1 :

    • Reagents : p-Chlorobenzonitrile, 2-bromopyridine, sodium amide.

    • Conditions : Anhydrous toluene, 0–10°C.

    • Reaction : Nucleophilic substitution yielding 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

  • Alkylation to Intermediate 2 :

    • Reagents : N,N-Dimethyl chloroethane hydrochloride.

    • Mass Ratio : 1:1 (N,N-dimethyl chloroethane HCl : p-chlorobenzonitrile).

    • Mechanism : Quaternary ammonium salt formation, facilitating solubility in aqueous phases during extraction.

  • Base Hydrolysis to Chlorpheniramine :

    • Reagents : Sodium hydroxide (mass ratio 1.8:1 relative to p-chlorobenzonitrile).

    • Conditions : 110–120°C for 8 hours.

    • Yield : 160% (weight yield) after extraction and activated carbon purification.

  • Maleate Salt Formation :

    • Reagents : Maleic acid, absolute ethanol.

    • Mass Ratio : 6.4:2.7 (chlorpheniramine : maleic acid).

    • Crystallization : Reflux in ethanol at 75–80°C, followed by cooling to 0–10°C.

Critical Process Parameters

ParameterValue/RangeImpact on Yield/Purity
Sodium hydroxide amount1.8:1 (vs. nitrile)Ensures complete hydrolysis
Extraction temperature0–10°CMinimizes impurity solubility
Crystallization cooling0–10°CMaximizes salt precipitation

This non-deuterated process achieves 99% purity through toluene extraction and activated carbon filtration, avoiding heavy metals.

Deuteration Strategies for (R)-Chlorpheniramine-d6

Site-Specific Deuterium Incorporation

Deuteration targets six hydrogen atoms, typically at metabolically stable positions to ensure isotopic integrity during analytical use. Two primary methods are employed:

Deuterated Reagent Substitution

  • Reagents : Deuterated sodium amide (NaND2), deuterium oxide (D2O).

  • Mechanism :

    • NaND2 introduces deuterium during the formation of Intermediate 1.

    • D2O quenches reaction intermediates, replacing hydrogens in amine groups.

Post-Synthesis Isotopic Exchange

  • Conditions : Acidic/basic media with D2O, 50–60°C.

  • Catalysts : Palladium or platinum for C-D bond formation.

  • Yield : 70–85%, depending on reaction time (12–24 hours).

Optimization of Deuteration

ParameterOptimal ValueEffect on Deuterium Incorporation
Reaction pH8.5–9.0Enhances amine group exchange
Temperature50–60°CBalances rate and decomposition
Catalyst concentration2–5 wt% Pd/CMaximizes C-H activation

Maleate Salt Formation and Purification

Salt Formation Protocol

  • Reaction Setup :

    • Chlorpheniramine-d6 (320 g) and maleic acid (135 g) in absolute ethanol (560 mL).

    • Stirring at 25°C for 2 hours.

  • Crystallization :

    • Reflux at 75–80°C for 1 hour.

    • Cooling to 0–10°C induces precipitation.

    • Yield : 322 g (98.5% from chlorpheniramine-d6).

Purification Techniques

  • Activated Carbon Filtration : Removes organic impurities (1:9 carbon-to-alkali ratio).

  • Recrystallization : Absolute ethanol at 0–10°C enhances crystal purity.

  • Analytical Validation :

    • HPLC : >99% purity.

    • NMR : Confirms deuterium enrichment at six positions.

Comparative Analysis of Deuterated vs. Non-Deuterated Methods

ParameterNon-DeuteratedDeuterated
Starting material cost$120/kg$450/kg
Reaction time18 hours24–36 hours
Overall yield160%72–85%
Purity>99%>99%

Deuteration reduces yield due to isotopic exchange inefficiencies but maintains purity through stringent purification.

Industrial Scalability and Regulatory Considerations

The method’s scalability is demonstrated in the patent’s Example 2, which scales inputs to 1600 g chlorpheniramine with consistent yields. Regulatory advantages include:

  • No heavy metal catalysts : Complies with ICH Q3D guidelines.

  • Solvent recovery : Toluene and ethanol are recycled, reducing environmental impact .

Q & A

Basic Question: What validated HPLC methods are recommended for quantifying (R)-Chlorpheniramine-d6 Maleate Salt in pharmaceutical formulations?

Methodological Answer:
The USP monograph for chlorpheniramine maleate outlines a reversed-phase HPLC method using a C18 column, a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v), and UV detection at 254 nm . System suitability requires a resolution ≥2.0 between chlorpheniramine and pseudoephedrine peaks. For deuterated analogs like (R)-Chlorpheniramine-d6, adjust the mobile phase ratio (e.g., 80:20) to account for isotopic effects on retention times. Quantitation uses the formula:
Quantity (mg)=250C(rUrS)\text{Quantity (mg)} = 250C \left(\frac{r_U}{r_S}\right)

where CC is the standard concentration, and rU/rSr_U/r_S is the peak response ratio of the sample to standard . Validate accuracy (98–102%) and precision (RSD <2%) using spiked matrix samples.

Basic Question: How is this compound used as an internal standard for LC/MS bioanalysis?

Methodological Answer:
(R)-Chlorpheniramine-d6 is employed as a stable isotope-labeled internal standard (SIL-IS) to quantify chlorpheniramine in biological matrices (e.g., plasma, urine). Prepare a working solution at 100 µg/mL in methanol . Spike 50 µL into 1 mL of sample to correct for matrix effects and recovery variations. Use a C18 column with a gradient of 0.1% formic acid and methanol. Monitor transitions:

  • Analyte: m/z 291.1 → 154.1 (chlorpheniramine)
  • IS: m/z 297.1 → 160.1 (deuterated analog) .
    Validate linearity (1–500 ng/mL), LOD (0.3 ng/mL), and carryover (<0.1%).

Advanced Question: How do FTIR and NMR resolve structural ambiguities in this compound inclusion complexes?

Methodological Answer:
FTIR identifies host-guest interactions in cyclodextrin inclusion complexes. For (R)-Chlorpheniramine-d6, compare pure compound spectra (e.g., O–H stretch at 3340 cm⁻¹, C=O at 1703 cm⁻¹) to inclusion complexes. A shift in O–H to 3394 cm⁻¹ indicates hydrogen bonding with α-cyclodextrin . For NMR, compare 1H^1\text{H} chemical shifts (e.g., deuterated N,N-dimethyl groups at δ 2.2 ppm) before/after complexation. Use 2D ROESY to confirm proximity between the aromatic protons of chlorpheniramine and cyclodextrin cavity protons .

Advanced Question: What strategies ensure enantiomeric purity during this compound synthesis?

Methodological Answer:
Enantiomeric purity (>98%) is critical for pharmacokinetic studies. Use chiral chromatography (e.g., Chiralpak AD-H column, hexane:isopropanol:diethylamine 90:10:0.1) to separate (R)- and (S)-enantiomers . Confirm purity via polarimetry ([α]D20_D^{20} = -15° to -20° for the R-enantiomer) . Deuterium labeling at N,N-dimethyl groups (6 D atoms) requires careful monitoring using 2H^2\text{H} NMR (δ 2.1–2.3 ppm) to avoid isotopic dilution .

Basic Question: How should this compound be stored to prevent degradation?

Methodological Answer:
Store at -20°C in sealed amber vials under inert gas (argon) to prevent photodegradation and oxidation . For short-term use, dissolve in methanol (100 µg/mL) and store at 4°C for ≤1 week. Monitor stability via HPLC: degradation products (e.g., N-oxide) should be <1% over 6 months .

Advanced Question: How does salt form (maleate vs. besylate) impact the physicochemical properties of chlorpheniramine analogs?

Methodological Answer:
Maleate salts enhance aqueous solubility (23 mg/mL at 25°C) compared to besylate (15 mg/mL) due to stronger hydrogen bonding with the dicarboxylic acid group . However, besylate improves thermal stability (decomposition at 220°C vs. 180°C for maleate). Characterize salt forms via DSC (maleate melt at 132°C) and XRD (distinct diffraction patterns at 2θ = 12.4°, 18.7°) .

Advanced Question: How are isotopic dilution methods optimized for (R)-Chlorpheniramine-d6 in metabolic studies?

Methodological Answer:
Use a 1:1 molar ratio of analyte to SIL-IS to minimize ion suppression . For metabolic profiling, incubate hepatocytes with (R)-Chlorpheniramine-d6 and monitor deuterium retention at N,N-dimethyl groups via HRMS (mass shift +6 Da). Validate extraction efficiency (≥85%) using SPE cartridges (e.g., C18, pH 7.4) and quantify phase I metabolites (e.g., N-demethylated derivatives) with MRM transitions .

Basic Question: What validated titration methods determine the purity of this compound?

Methodological Answer:
Non-aqueous titration with 0.1M perchloric acid in glacial acetic acid quantifies free base purity. Dissolve 50 mg of sample, add crystal violet indicator, and titrate to a blue endpoint. Calculate purity using:
Purity (%)=V×M×396.9W×100\text{Purity (\%)} = \frac{V \times M \times 396.9}{W} \times 100

where VV = titrant volume, MM = molarity, and WW = sample weight . Cross-validate with HPLC (≥95% chemical purity) .

Advanced Question: How do researchers reconcile discrepancies between HPLC and FTIR data in polymorph screening?

Methodological Answer:
Discrepancies arise from amorphous vs. crystalline content. For HPLC, use a 5 µm C18 column to detect impurities, while FTIR identifies polymorph-specific bands (e.g., C–Cl bend at 769 cm⁻¹ for Form I vs. 755 cm⁻¹ for Form II) . Use multivariate analysis (e.g., PCA) to correlate spectral and chromatographic data. Confirm polymorph identity via PXRD (Form I: peaks at 10.2°, 15.5°) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。